CYP450 Inhibition Profile Comparison: 4-Cyano (2q) vs. 5-OCF3 (2e) vs. 4-OCHF2 (2j) Analogues
Compound 2q (4-cyano) exhibits no significant inhibition of all five primary drug-metabolizing CYP450 isozymes (IC50 > 10 μM), whereas the 5-OCF3 analogue 2e shows potent CYP2D6 inhibition (IC50 = 0.1 μM), a critical liability for drug-drug interactions [1]. The 4-OCHF2 analogue 2j also shows favorable CYP inhibition (>10 μM) but lacks the broader safety profile of 2q [1].
| Evidence Dimension | CYP450 inhibition (CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6) |
|---|---|
| Target Compound Data | IC50 > 10 μM for all five isozymes |
| Comparator Or Baseline | Analogue 2e (5-OCF3): CYP2D6 IC50 = 0.1 μM; Analogue 2j (4-OCHF2): IC50 > 10 μM for all five isozymes |
| Quantified Difference | 2q: >100-fold lower CYP2D6 inhibition liability than 2e; comparable favorable profile to 2j |
| Conditions | In vitro CYP450 inhibition assay; five primary drug-metabolizing isozymes evaluated |
Why This Matters
The absence of CYP inhibition liability at therapeutic concentrations reduces the risk of drug-drug interactions, a critical consideration for malaria combination therapy regimens.
- [1] Skerlj RT, Bastos CM, Booker ML, Kramer ML, Barker RH, Celatka CA, et al. Optimization of potent inhibitors of P. falciparum dihydroorotate dehydrogenase for the treatment of malaria. ACS Med Chem Lett. 2011;2(9):708–713. Table 3. doi:10.1021/ml200143c. View Source
